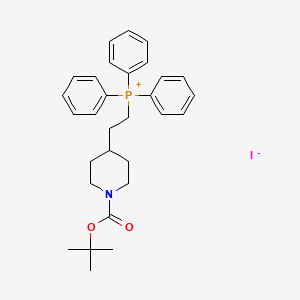
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl protecting group, and a triphenylphosphonium moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the tert-butoxycarbonyl-protected piperidine.
-
Alkylation: : The next step involves the alkylation of the piperidine intermediate with an appropriate alkyl halide, such as ethyl iodide. This reaction is usually carried out in an aprotic solvent like acetonitrile, with the addition of a strong base like sodium hydride to facilitate the nucleophilic substitution.
-
Formation of the Triphenylphosphonium Salt: : The final step involves the reaction of the alkylated piperidine intermediate with triphenylphosphine. This step is typically conducted in a polar solvent such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the triphenylphosphonium moiety to form phosphine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the iodide position. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azide or nitrile derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in ether or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide; typically in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides, oxidized piperidine derivatives.
Reduction: Phosphine derivatives.
Substitution: Azide derivatives, nitrile derivatives.
Scientific Research Applications
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
-
Biology: : In biological studies, the compound is used as a probe to study cellular processes. The triphenylphosphonium moiety allows for targeting of mitochondria, making it useful in mitochondrial research and the study of cellular energetics.
-
Medicine: : The compound has potential applications in drug development, particularly in the design of mitochondrial-targeted therapies. Its ability to selectively accumulate in mitochondria makes it a promising candidate for the treatment of mitochondrial diseases and cancer.
-
Industry: : In industrial applications, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it valuable in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the mitochondria. Once inside, it can interact with mitochondrial proteins and enzymes, affecting cellular energetics and metabolic processes. The piperidine ring and tert-butoxycarbonyl group provide additional sites for interaction, enhancing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
- **2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- **2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide stands out due to its unique combination of functional groups. The presence of the triphenylphosphonium moiety allows for mitochondrial targeting, which is not commonly found in similar compounds. Additionally, the tert-butoxycarbonyl-protected piperidine ring provides stability and specificity in chemical reactions, making it a versatile reagent in various applications.
Properties
Molecular Formula |
C30H37INO2P |
|---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C30H37NO2P.HI/c1-30(2,3)33-29(32)31-22-19-25(20-23-31)21-24-34(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-18,25H,19-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GNYXCLMMOBNDBG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















